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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used human fibroblast cell

lines, Hs27 and IMR-90. Fibroblasts are crucial for in vitro studies in toxicology, drug screening,

and cellular aging. Understanding the distinct characteristics of these cell lines is paramount for

selecting the appropriate model for your research needs. This document outlines their origins,

key biological attributes, and performance in various experimental assays, supported by

available data and detailed protocols.

Overview and Origin
The Hs27 and IMR-90 cell lines, while both fibroblastic, originate from different tissues and

developmental stages, which contributes to their distinct phenotypes and functional

characteristics.

Hs27 is a human foreskin fibroblast cell line established from a normal, newborn male. These

cells are noted for their finite lifespan, capable of approximately 42 passages before

senescence.

IMR-90 is a human fetal lung fibroblast cell line derived from a 16-week-old female fetus. This

cell line is also characterized by a finite lifespan, with reports indicating it can undergo up to 58

population doublings before the onset of senescence. IMR-90 cells have been described as

myofibroblasts, exhibiting smooth muscle-like contractile properties[1].
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A summary of the general characteristics of each cell line is presented in Table 1.

Table 1: General Characteristics of Hs27 and IMR-90 Cell Lines

Feature Hs27 IMR-90

Organism Homo sapiens Homo sapiens

Tissue Source Foreskin Fetal Lung

Age of Donor Newborn 16-week fetus

Sex of Donor Male Female

Cell Type Fibroblast Myofibroblast

Lifespan Finite (approx. 42 passages)
Finite (approx. 58 population

doublings)

Morphology Fibroblastic
Elongated, slender,

fibroblastic[1]

Growth Mode Adherent Adherent

Quantitative Performance Comparison
This section provides a quantitative comparison of Hs27 and IMR-90 cell lines based on key

performance indicators relevant to cell-based assays.

Proliferation Rate
While direct comparative studies on the proliferation rates of Hs27 and IMR-90 are not readily

available in the reviewed literature, individual studies provide insights into their growth

characteristics. Both cell lines are typically cultured in similar media, such as Dulbecco's

Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum (FBS). The doubling time can be influenced by

culture conditions, passage number, and seeding density. Researchers should empirically

determine the proliferation rate for their specific experimental setup.

Telomerase Activity
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Telomerase is a reverse transcriptase that maintains telomere length, and its activity is closely

linked to cellular senescence and immortalization. In normal somatic cells like fibroblasts,

telomerase activity is typically low or undetectable.

A study directly comparing the telomerase activity of Hs27 and IMR-90 cells using a real-time

quantitative Telomeric Repeat Amplification Protocol (TRAP) assay found that both cell lines

exhibit low but detectable levels of telomerase activity. For comparison, the telomerase-positive

prostate cancer cell line, PC-3, showed significantly higher activity. The study reported that

both IMR-90 and Hs27 had approximately 10-20 times lower telomerase activity than PC-3

cells.

Table 2: Relative Telomerase Activity

Cell Line
Relative Telomerase Activity (Compared
to PC-3)

Hs27 ~10-20 fold lower

IMR-90 ~10-20 fold lower

PC-3 (Positive Control) High

Gene and Protein Expression
Direct, comprehensive comparative gene or protein expression profiles for Hs27 and IMR-90

under identical conditions are limited. However, individual studies provide insights into their

molecular characteristics.

IMR-90 cells are known to express markers characteristic of myofibroblasts, including smooth

muscle alpha-actin (α-SMA) and calponin[1]. Gene expression profiling of IMR-90 has been

utilized in studies of cellular senescence and radiation response, revealing changes in the

expression of genes related to the cell cycle, extracellular matrix, and inflammatory signaling[2]

[3][4].

Hs27 gene expression has been profiled in response to various treatments. For instance,

studies have investigated transcriptional changes in Hs27 cells in response to herbal formulas,
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identifying modulation of pathways related to cell proliferation, angiogenesis, and extracellular

matrix formation[5].

Surface Marker Expression
A definitive, comparative surface marker profile for Hs27 and IMR-90 is not well-documented in

a single study. Fibroblasts, in general, can express a range of surface markers, and their

expression can be heterogeneous and context-dependent. Commonly used fibroblast markers

include CD90 (Thy-1), CD73, and CD105, although these are also characteristic of

mesenchymal stem cells. It is important to note that an immortalized subclone of Hs27,

designated HS-27A, has been shown to express high levels of Vascular Cell Adhesion

Molecule 1 (VCAM-1). However, this may not be representative of the primary Hs27 cell line.

Researchers should characterize the specific surface marker profile of their cell stocks for their

particular application.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of

Hs27 and IMR-90 cell lines.

Cell Proliferation Assay (MTT Assay)
This protocol outlines a common colorimetric assay to measure cell proliferation and viability.

Cell Seeding: Seed Hs27 or IMR-90 cells in a 96-well plate at a density of 5,000-10,000

cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell

attachment.

Treatment: Replace the medium with fresh medium containing the test compound at various

concentrations. Include appropriate vehicle controls. Incubate for the desired treatment

period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The absorbance is directly proportional to the number of viable cells.

Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method

to detect telomerase activity.

Cell Lysis: Harvest approximately 1 x 10^5 cells and wash with PBS. Resuspend the cell

pellet in a suitable lysis buffer (e.g., containing NP-40) and incubate on ice for 30 minutes.

Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

Telomerase Extension: In a PCR tube, combine the cell extract with a TRAP reaction buffer

containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and Taq polymerase.

Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the 3'

end of the TS primer.

PCR Amplification: Perform PCR using a forward primer (TS) and a reverse primer specific

for the telomeric repeats. A typical PCR program includes an initial denaturation step,

followed by 30-35 cycles of denaturation, annealing, and extension.

Detection: Analyze the PCR products by gel electrophoresis on a polyacrylamide gel. The

presence of a characteristic 6-base pair ladder indicates telomerase activity. Quantitative

real-time PCR (qTRAP) can also be used for a more quantitative analysis.

Gene Expression Analysis (Quantitative Real-Time PCR -
qPCR)
This protocol describes the measurement of specific gene expression levels.

RNA Extraction: Isolate total RNA from Hs27 or IMR-90 cells using a commercial RNA

extraction kit according to the manufacturer's instructions.

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse

transcription kit with oligo(dT) or random primers.
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qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should contain

cDNA template, forward and reverse primers for the gene of interest and a reference gene

(e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. The cycling

conditions will depend on the polymerase and primers used.

Data Analysis: Determine the cycle threshold (Ct) values for the gene of interest and the

reference gene. Calculate the relative gene expression using the ΔΔCt method.

Surface Marker Analysis (Flow Cytometry)
This protocol details the analysis of cell surface protein expression.

Cell Preparation: Harvest cells by trypsinization and wash with PBS. Resuspend the cells in

a staining buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.

Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate the cells

with an Fc receptor blocking reagent for 10-15 minutes.

Antibody Staining: Add a fluorescently conjugated primary antibody specific for the surface

marker of interest to the cell suspension. Incubate for 30 minutes on ice in the dark. Include

an isotype control antibody as a negative control.

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

Data Acquisition: Resuspend the cells in staining buffer and analyze using a flow cytometer.

Gate on the live cell population and measure the fluorescence intensity to determine the

percentage of positive cells and the mean fluorescence intensity.

Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant

to the comparison of Hs27 and IMR-90 cell lines.
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Caption: Workflow for a typical cell proliferation (MTT) assay.
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Caption: A simplified signaling pathway in fibroblast activation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10824631?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Both Hs27 and IMR-90 are valuable in vitro models for studying fibroblast biology. The choice

between them should be guided by the specific research question.

Hs27, derived from newborn foreskin, represents a neonatal dermal fibroblast model and

may be particularly relevant for studies on skin biology, wound healing, and toxicology

related to dermal exposure.

IMR-90, with its fetal lung origin and myofibroblastic characteristics, is a well-established

model for research on lung development, fibrosis, cellular senescence, and cancer biology.

This guide provides a foundational comparison based on currently available data. It is crucial

for researchers to perform their own characterization and validation of these cell lines to ensure

the reliability and reproducibility of their experimental findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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